molecular formula C20H24N2O5 B4996214 5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4996214
M. Wt: 372.4 g/mol
InChI Key: WOUYOYKJWUDTHR-UHFFFAOYSA-N
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Description

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, an acetylphenoxy group, and an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenoxy group: This step involves the reaction of the oxazole intermediate with 4-acetylphenol in the presence of a suitable catalyst.

    Attachment of the oxan-4-ylmethyl group: This can be done through a nucleophilic substitution reaction using oxan-4-ylmethyl chloride and the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide
  • 5-[(4-acetylphenoxy)methyl]-2-furoic acid

Uniqueness

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-[(4-acetylphenoxy)methyl]-N-methyl-N-(oxan-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14(23)16-3-5-17(6-4-16)26-13-18-11-19(21-27-18)20(24)22(2)12-15-7-9-25-10-8-15/h3-6,11,15H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUYOYKJWUDTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)N(C)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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